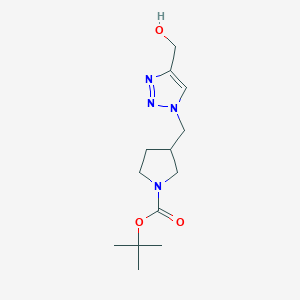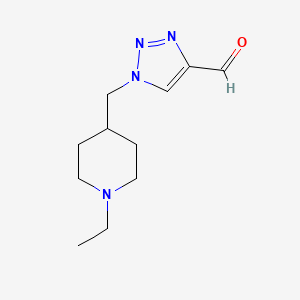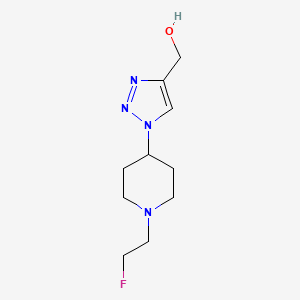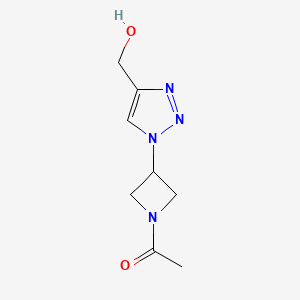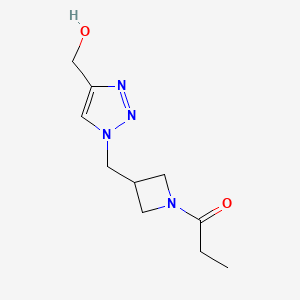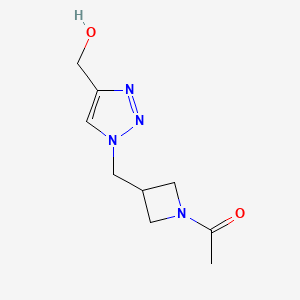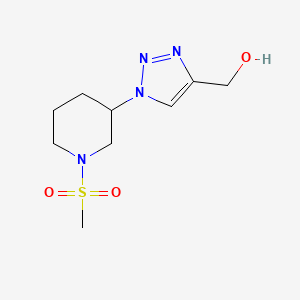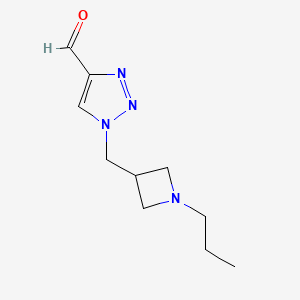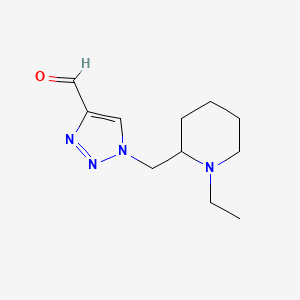
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Use in Transfer Hydrogenation : Aydemir et al. (2014) explored the use of similar compounds in catalysis, specifically in transfer hydrogenation. They found that these compounds can act as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversion rates (Aydemir et al., 2014).
Spectroscopic Analysis : Jukić et al. (2010) conducted a detailed structural analysis using X-ray and spectroscopic techniques on a compound closely related to "2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one". This study provided insights into the molecular structure and optical properties, which are vital for understanding the compound's behavior in different applications (Jukić et al., 2010).
Fluorescent Probes in Polymerization Processes : Wróblewski et al. (1999) investigated the use of related compounds as fluorescent probes for monitoring the progress of free radical polymerization processes. These studies are crucial for the development of new materials and understanding polymerization mechanisms (Wróblewski et al., 1999).
Physical and Electrolytic Properties : Nambu et al. (2013) studied the impact of a methoxymethyl group on the physical and electrolytic properties of compounds similar to "this compound". This research is significant for applications in electrochemistry and material science (Nambu et al., 2013).
Silicon Phthalocyanines for DNA-Targeting : Uslan and Sesalan (2013) synthesized and studied the properties of silicon phthalocyanines, which are structurally related to the compound . These compounds showed promise as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Synthesis of Antibiotic Analogues : Nakatani et al. (1995) worked on the synthesis of various compounds, aiming to replicate the conjugated heterocyclic ring system of the antibiotic roseophilin. This is an example of the compound's relevance in pharmaceutical research (Nakatani et al., 1995).
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRZJDILNURDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


